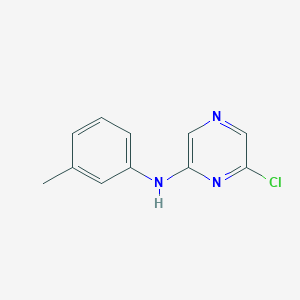

6-Chloro-N-(m-tolyl)pyrazin-2-amine

Description

6-Chloro-N-(m-tolyl)pyrazin-2-amine is a heterocyclic compound that belongs to the pyrazine family Pyrazines are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science

Properties

IUPAC Name |

6-chloro-N-(3-methylphenyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c1-8-3-2-4-9(5-8)14-11-7-13-6-10(12)15-11/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBPIXAWTIWXBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(m-tolyl)pyrazin-2-amine typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with 3-methylaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 6-Chloro-N-(m-tolyl)pyrazin-2-amine may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(m-tolyl)pyrazin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted pyrazinamine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity

Recent studies have highlighted the potential of pyrazine derivatives, including 6-Chloro-N-(m-tolyl)pyrazin-2-amine, as candidates for antitumor agents. The compound's structural features allow for interactions with biological targets involved in cancer pathways. For instance, modifications of pyrazine scaffolds have been shown to enhance selectivity and potency against specific cancer cell lines, suggesting that 6-Chloro-N-(m-tolyl)pyrazin-2-amine could be optimized for similar applications .

1.2 Kinase Inhibition

The compound has been investigated for its ability to inhibit specific kinases associated with tumor growth. Kinases play crucial roles in signal transduction pathways related to cell proliferation and survival. The design of inhibitors based on the pyrazine structure has led to the identification of compounds that exhibit selective inhibition of kinases like PKMYT1, which is implicated in DNA damage response mechanisms .

Synthetic Applications

2.1 C–N Bond Formation

6-Chloro-N-(m-tolyl)pyrazin-2-amine can serve as a building block in palladium-catalyzed C–N cross-coupling reactions, which are essential for synthesizing various aniline derivatives. These reactions facilitate the formation of C–N bonds, enabling the development of complex organic molecules used in pharmaceuticals and agrochemicals .

2.2 Chemoselective Amination

The compound's reactivity allows it to participate in chemoselective amination processes involving halo(het)arenes. This application is significant for creating diverse compound libraries in drug discovery, where selective functionalization is crucial for generating lead compounds with desired biological activities .

Case Studies

Mechanism of Action

The mechanism of action of 6-Chloro-N-(m-tolyl)pyrazin-2-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing inflammation. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

- 6-Chloro-N,N’-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine

- 6-Chloro-N-(3-methylphenyl)pyrimidin-4-amine

- 6-Chloro-N-(3-methylphenyl)benzamide

Uniqueness

6-Chloro-N-(m-tolyl)pyrazin-2-amine stands out due to its unique pyrazine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a broader range of biological activities and higher potency in certain applications, making it a valuable compound for further research and development.

Biological Activity

6-Chloro-N-(m-tolyl)pyrazin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazine ring with a chlorine atom at the 6th position and an m-tolyl group attached to the nitrogen atom. This unique structure contributes to its biological properties and reactivity.

Antimicrobial Activity

Research indicates that 6-Chloro-N-(m-tolyl)pyrazin-2-amine exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis . The compound interferes with nucleic acid synthesis in bacterial cells, potentially targeting enzymes involved in DNA replication and transcription .

Table 1: Antimicrobial Efficacy Against Mycobacterium tuberculosis

| Compound | MIC (µg/mL) | Reference |

|---|---|---|

| 6-Chloro-N-(m-tolyl)pyrazin-2-amine | 1.56–6.25 | |

| Standard Antituberculars | Varies |

Anticancer Activity

In vitro studies have demonstrated that derivatives of pyrazine compounds, including 6-Chloro-N-(m-tolyl)pyrazin-2-amine, possess antiproliferative effects against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Case Study: Antiproliferative Effects

A study evaluated several pyrazine derivatives for their anticancer activity against the Panc-1 pancreatic cancer cell line. Among these, compounds similar to 6-Chloro-N-(m-tolyl)pyrazin-2-amine exhibited IC50 values significantly lower than standard chemotherapy agents, indicating strong potential as anticancer agents .

Table 2: Antiproliferative Activity Against Panc-1 Cell Line

The exact mechanism by which 6-Chloro-N-(m-tolyl)pyrazin-2-amine exerts its biological effects remains to be fully elucidated. However, it is believed that the compound disrupts critical cellular processes such as:

- Nucleic Acid Synthesis: Inhibition of DNA replication and transcription.

- Cell Cycle Arrest: Induction of apoptosis through cell cycle perturbation.

These actions contribute to both its antimicrobial and anticancer properties.

Q & A

Basic: What are the recommended synthetic routes for 6-Chloro-N-(m-tolyl)pyrazin-2-amine, and how can reaction conditions be optimized to minimize impurities?

Answer:

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 6-chloropyrazin-2-amine and m-tolyl halides (e.g., bromide or iodide). Optimization involves:

- Catalyst selection : Use Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos to enhance coupling efficiency .

- Solvent systems : Polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C improve reaction rates .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) reduces impurities. Analytical techniques (HPLC, NMR) confirm purity ≥95% .

Basic: What spectroscopic and crystallographic methods are critical for characterizing 6-Chloro-N-(m-tolyl)pyrazin-2-amine?

Answer:

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., m-tolyl CH₃ at δ ~2.3 ppm) and confirms aromatic coupling .

- X-ray crystallography : Single-crystal analysis (using SHELXL or OLEX2 ) resolves bond lengths (e.g., C–Cl ~1.73 Å) and hydrogen-bonding networks (N–H⋯N interactions, R-factor <0.05 ).

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 248.06) .

Advanced: How do intermolecular interactions (e.g., Cl⋯Cl or π-stacking) influence the crystalline packing of 6-Chloro-N-(m-tolyl)pyrazin-2-amine?

Answer:

Crystal packing is governed by:

- Halogen interactions : Short Cl⋯Cl contacts (~3.28 Å) stabilize layered arrangements .

- π-π stacking : Offset stacking of pyrazine and m-tolyl rings (centroid distances ~3.5 Å) enhances lattice cohesion .

- Hydrogen bonding : N–H⋯N interactions between amine and pyrazine groups form cyclic dimers (R₂²(8) motifs), critical for thermal stability .

Advanced: What computational methods are suitable for modeling the electronic properties of 6-Chloro-N-(m-tolyl)pyrazin-2-amine?

Answer:

- DFT calculations : B3LYP/6-311G(d,p) basis sets predict HOMO/LUMO energies (e.g., HOMO = -6.2 eV) and charge distribution on Cl and N atoms .

- Molecular docking : For biological studies, AutoDock Vina assesses binding affinities to targets (e.g., kinase enzymes) using PyMOL for visualization .

- MD simulations : NPT ensembles (AMBER force field) evaluate stability in solvent models (e.g., water, DMSO) .

Advanced: How can researchers resolve contradictions in biological activity data for this compound across different cell lines?

Answer:

- Statistical validation : Apply ANOVA to compare IC₅₀ values (e.g., HCT-116 vs. HT29 cells) and identify outliers .

- Dose-response normalization : Use Hill plots to account for variable receptor expression .

- Metabolic profiling : LC-MS/MS detects metabolite interference (e.g., cytochrome P450-mediated degradation) .

Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Answer:

- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., NO₂) or bulky groups (e.g., tert-butyl) on the m-tolyl ring to assess steric/electronic effects .

- QSAR modeling : Partial least squares (PLS) regression correlates logP values with cytotoxicity .

- Crystallographic SAR : Overlay crystal structures (Mercury 4.0) to map steric clashes or binding-site compatibility .

Advanced: How does the compound’s stability under acidic/basic conditions impact formulation for in vivo studies?

Answer:

- pH stability assays : Monitor degradation via HPLC at pH 1–13 (e.g., t₁/₂ = 4 h at pH 1) .

- Protective formulations : Use enteric coatings (Eudragit L100) or cyclodextrin encapsulation to enhance gastric stability .

- Degradation product identification : LC-HRMS identifies hydrolyzed byproducts (e.g., pyrazine-2-amine) .

Advanced: What experimental and computational approaches are used to predict polymorphic forms of this compound?

Answer:

- High-throughput crystallization : Screen solvents (e.g., ethanol, acetonitrile) under varying temperatures to isolate polymorphs .

- PXRD vs. SCXRD : Compare experimental PXRD patterns with simulated data from single-crystal structures .

- Crystal energy landscapes : Use DMACRYS or GRACE to predict stable polymorphs based on lattice energy calculations .

Advanced: How can researchers validate hydrogen-bonding motifs observed in crystallographic data using spectroscopic methods?

Answer:

- Solid-state NMR : ¹⁵N CP/MAS NMR confirms amine protonation states and hydrogen-bond donors .

- IR spectroscopy : N–H stretching frequencies (3200–3400 cm⁻¹) correlate with bond lengths from XRD .

- Thermogravimetric analysis (TGA) : Weight loss profiles align with hydrogen-bonded water molecules in the lattice .

Advanced: What interdisciplinary approaches integrate chemical synthesis and biological testing for this compound?

Answer:

- High-content screening : Combine automated synthesis (e.g., Chemspeed platforms) with high-throughput cell viability assays .

- In silico-in vitro synergy : Use docking results to prioritize analogs for synthesis and testing .

- Metabolomics integration : Correlate SAR data with cellular metabolite changes via untargeted LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.